

"physical and chemical properties of N-Isopropylacetamide"

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Compound of Interest

Compound Name: *N-Isopropylacetamide*

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N-Isopropylacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylacetamide, a secondary amide, is a chemical compound with a range of applications in chemical synthesis and potential relevance in pharmacological research. Its structure, featuring an isopropyl group attached to an acetamide moiety, imparts specific physical and chemical properties that are critical to understand for its effective use and for the development of new applications. This technical guide provides an in-depth overview of the core physical and chemical properties of **N-Isopropylacetamide**, detailed experimental protocols for its characterization, and a discussion of its potential, albeit currently under-explored, role in drug development.

Core Physical and Chemical Properties

The fundamental properties of **N-Isopropylacetamide** are summarized below. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₁₁ NO	[1]
Molecular Weight	101.15 g/mol	[1]
CAS Number	1118-69-0	[1]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	219.5-224 °C	[3]
Density	0.912 g/cm ³ (at 25 °C)	[3]
Solubility	Soluble in organic solvents; slightly soluble in water.	[4]
pKa	16.31 ± 0.46 (Predicted)	[3]
Storage	Sealed in a dry place at room temperature.	[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **N-Isopropylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum of **N-Isopropylacetamide** is expected to show characteristic signals for the isopropyl and acetyl protons. The methine proton of the isopropyl group will appear as a multiplet, coupled to the six equivalent methyl protons, which will appear as a doublet. The acetyl methyl group will present as a singlet. The amide proton will appear as a broad signal, the chemical shift of which can be dependent on solvent and concentration.
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methine and methyl carbons of the isopropyl group, and the methyl carbon of the acetyl group.

- ^{15}N NMR: The nitrogen-15 NMR spectrum can provide information about the electronic environment of the nitrogen atom within the amide bond.[5]

Infrared (IR) Spectroscopy

The IR spectrum of N-Isopropylacetamide is characterized by the following key absorption bands:

- N-H Stretch: A sharp absorption band in the region of $3300\text{--}3500\text{ cm}^{-1}$, characteristic of a secondary amide.
- C=O Stretch (Amide I band): A strong absorption band typically found between 1630 and 1680 cm^{-1} . [6]
- N-H Bend (Amide II band): An absorption band in the region of $1510\text{--}1580\text{ cm}^{-1}$, resulting from N-H bending and C-N stretching vibrations. [7]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **N-Isopropylacetamide** will produce a molecular ion peak (M^+) corresponding to its molecular weight. The fragmentation pattern is a key identifier and can provide structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. [8]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of **N-Isopropylacetamide**, as well as for the determination of its key physical properties.

Synthesis and Purification of N-Isopropylacetamide

This protocol describes a general method for the N-acetylation of isopropylamine.

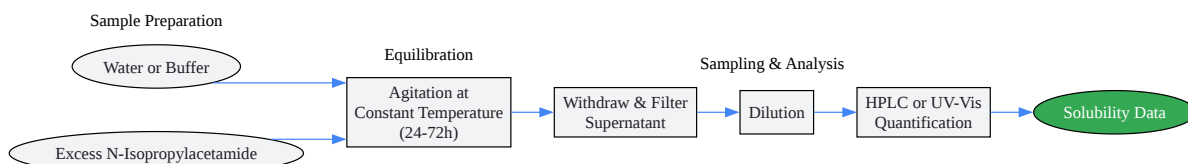
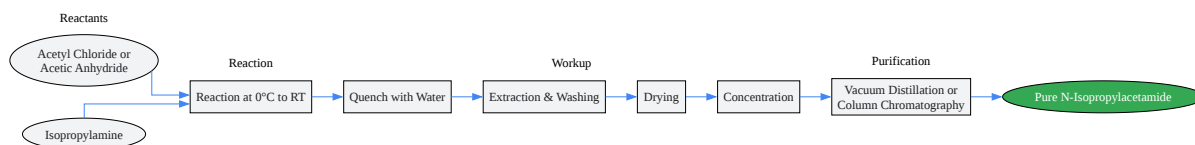
Materials:

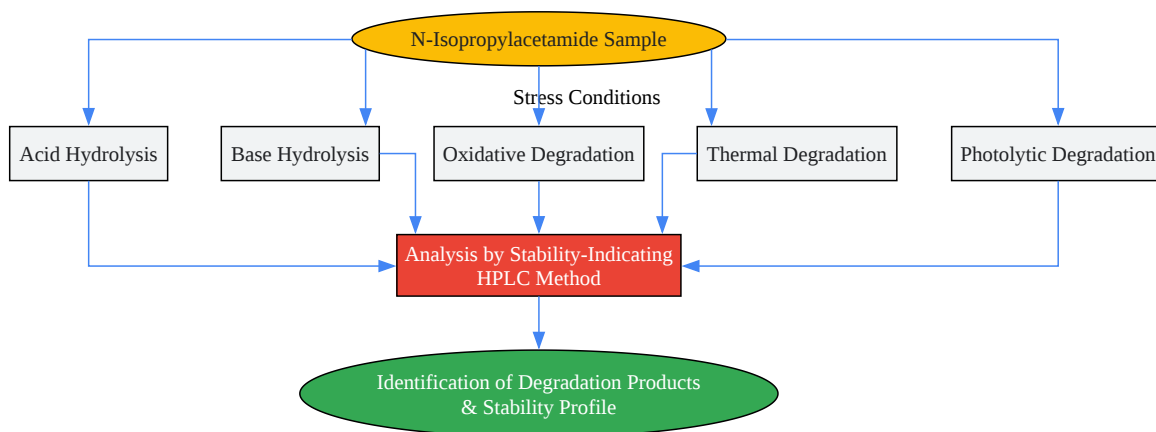
- Isopropylamine

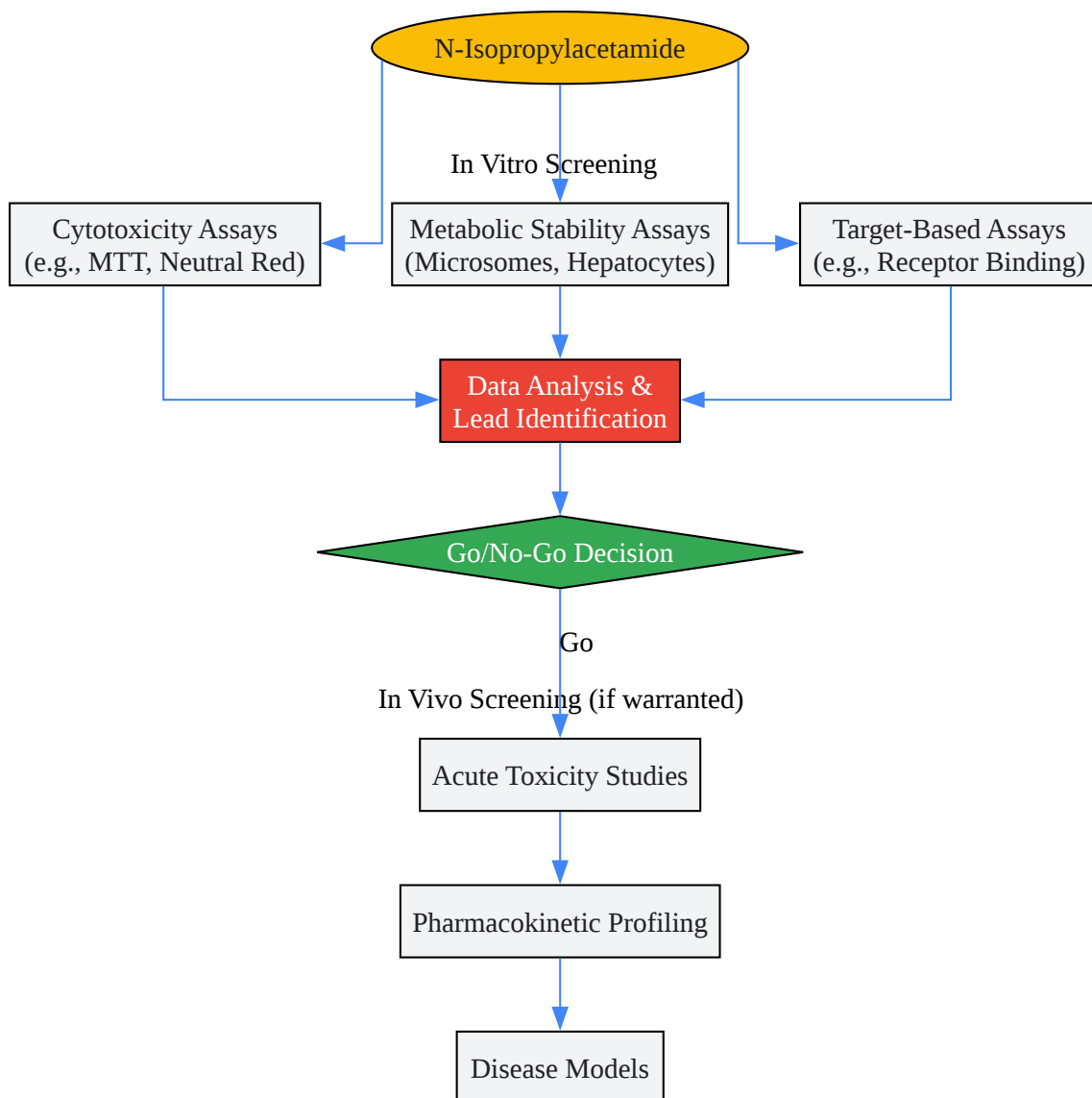
- Acetyl chloride or Acetic anhydride
- Anhydrous diethyl ether or dichloromethane
- Triethylamine (if using acetyl chloride)
- Anhydrous magnesium sulfate or sodium sulfate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve isopropylamine (1.0 eq) in anhydrous diethyl ether or dichloromethane. If using acetyl chloride, add triethylamine (1.1 eq).
- Cool the solution to 0 °C in an ice bath.
- Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **N-Isopropylacetamide** by vacuum distillation or column chromatography on silica gel.[9]







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